molecular formula C11H17N3O2S B2358501 Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate CAS No. 499240-79-8

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B2358501
CAS No.: 499240-79-8
M. Wt: 255.34
InChI Key: POLKYAGDNCXWDC-NTUHNPAUSA-N
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Description

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate typically involves the condensation of tert-butyl 2-amino-1,3-thiazole-5-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA). The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or ethanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Substituted thiazole derivatives

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through various chemical reactions involving thiazole derivatives. Its molecular formula is C10H14N2O4SC_{10}H_{14}N_{2}O_{4}S, and it features a thiazole ring, an amino group, and a carboxylic acid functional group, which are crucial for its biological activity . The synthesis typically involves the reaction of thiazole derivatives with tert-butyl esters and dimethylamine under controlled conditions to yield the desired product .

Anticancer Properties

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate has shown promising results in anticancer studies. It acts as an intermediate in the synthesis of Dasatinib, a potent dual Src/Abl inhibitor used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) . The compound's ability to inhibit specific kinases makes it a candidate for further development in cancer therapeutics.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. This compound and its analogs have been evaluated for their antibacterial and antifungal activities. Studies have reported that compounds with similar structures demonstrate broad-spectrum antibacterial effects against various pathogens, including resistant strains .

Medicinal Chemistry Applications

The compound is utilized as an important building block in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. For instance, the introduction of different substituents on the thiazole ring can lead to derivatives with improved efficacy against specific diseases .

Synthesis of Anticancer Agents

A study focused on synthesizing novel thiazole derivatives highlighted the use of this compound as a key intermediate. These derivatives were tested for their ability to inhibit cancer cell proliferation in vitro, showing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

Development of Antimicrobial Agents

Another research project involved the evaluation of thiazole derivatives for their antimicrobial properties. Compounds derived from this compound exhibited significant activity against both gram-positive and gram-negative bacteria, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in bacterial or fungal cell wall synthesis. The thiazole ring structure allows for strong interactions with biological macromolecules, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-1,3-thiazole-5-carboxylate
  • Dimethylamino-1,3-thiazole derivatives
  • Thiazole-5-carboxylate esters

Uniqueness

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is unique due to the presence of both the tert-butyl ester and the dimethylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The tert-butyl group provides steric hindrance, enhancing the stability of the compound, while the dimethylamino group contributes to its reactivity and biological activity.

Biological Activity

Tert-butyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C11H17N3O2S
  • Molecular Weight: 257.34 g/mol

Synthesis Overview:
The synthesis of this compound typically involves:

  • Formation of Thiazole Ring: Reaction of α-haloketones with thiourea under basic conditions.
  • Introduction of Methylamino Group: Reaction with methylamine.
  • Esterification: Final step involving tert-butyl chloroformate to yield the desired compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Thiazole derivatives, including this compound, have been noted for their antimicrobial properties. Studies indicate that modifications in the thiazole structure can enhance antibacterial and antifungal activities. The presence of the dimethylamino group is believed to increase membrane permeability, enhancing its efficacy against microbial strains .

2. Anticancer Potential

Recent research highlights the compound's potential as an anticancer agent. For instance, thiazole derivatives have been shown to inhibit specific cancer cell lines by interfering with mitotic processes. The compound's mechanism may involve disrupting microtubule dynamics or inhibiting key enzymes involved in cell division .

Case Study Example:
In a study focusing on centrosome amplification in cancer cells, compounds similar to this compound demonstrated significant inhibition of HSET (KIFC1), a protein crucial for centrosome clustering during mitosis. This inhibition led to increased multipolar spindle formation and subsequent cell death in cancerous cells .

3. Anti-inflammatory Effects

Thiazole derivatives have also shown promise in modulating inflammatory responses. In vitro studies suggest that these compounds can reduce pro-inflammatory cytokine production, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The thiazole ring can engage with enzymes critical for cellular processes, inhibiting their activity.
  • Receptor Binding: The dimethylamino group may enhance binding affinity to specific receptors involved in signaling pathways related to growth and proliferation.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other thiazole derivatives:

Compound NameBiological ActivityNotable Features
Tert-butyl 2-(methylamino)thiazole-5-carboxylateAntimicrobial, anticancerSimilar structure; lacks dimethylaminomethylene group
2-AminothiazoleAntimicrobial, anticancerWell-studied; broad spectrum activity
Thiazole-4-carboxylateOrganic synthesisUsed primarily in synthetic applications

Properties

IUPAC Name

tert-butyl 2-[(E)-dimethylaminomethylideneamino]-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)16-9(15)8-6-12-10(17-8)13-7-14(4)5/h6-7H,1-5H3/b13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLKYAGDNCXWDC-NTUHNPAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820395
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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